

An In-depth Technical Guide to 2-Ethoxy-3,5-dinitrobenzoic Acid

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Compound of Interest

Compound Name: *2-Ethoxy-3,5-dinitrobenzoic acid*

Cat. No.: *B1184316*

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Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-3,5-dinitrobenzoic acid**, a substituted nitroaromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust theoretical framework and proposes experimental protocols based on the well-characterized analogue, 3,5-Dinitrobenzoic acid. The document details the compound's structure, predicted physicochemical properties, and discusses the influence of the 2-ethoxy substituent on its chemical behavior. A plausible, detailed two-step synthesis protocol is presented, addressing key challenges such as regioselectivity in the nitration step. Furthermore, potential applications in drug development and organic synthesis are explored, alongside a thorough discussion of safety and handling procedures pertinent to nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating system for experimental design.

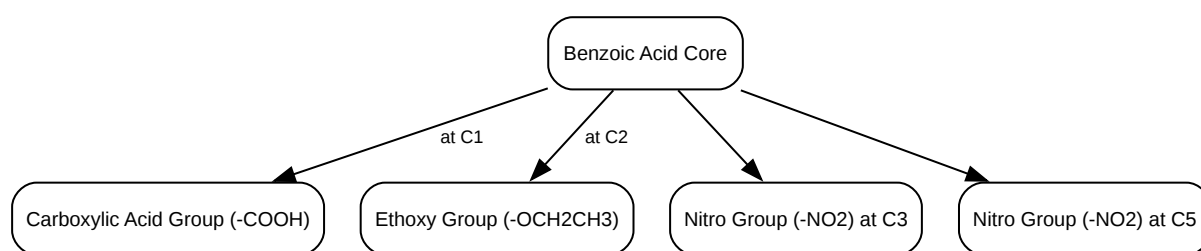
Introduction and IUPAC Nomenclature

2-Ethoxy-3,5-dinitrobenzoic acid is a derivative of benzoic acid featuring two nitro groups at the 3 and 5 positions and an ethoxy group at the 2 position of the aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally **2-Ethoxy-3,5-dinitrobenzoic acid**.

The structural representation and key chemical identifiers are provided below.

Identifier	Value
IUPAC Name	2-Ethoxy-3,5-dinitrobenzoic acid
Molecular Formula	C ₉ H ₈ N ₂ O ₇
Molecular Weight	256.17 g/mol
Canonical SMILES	CCOC1=C(C=C(C=C1[O-])[O-])C(=O)O
CAS Number	Not assigned (as of the date of this guide)

The following diagram illustrates the logical relationship of the substituents on the benzoic acid core.



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Caption: Substituent relationships in **2-Ethoxy-3,5-dinitrobenzoic acid**.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

Direct experimental data for **2-Ethoxy-3,5-dinitrobenzoic acid** is not widely available. Therefore, its properties are best understood by first examining its parent compound, 3,5-Dinitrobenzoic acid, and then considering the influence of the 2-ethoxy group.

Core Properties of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid is a well-characterized, pale yellow crystalline solid.^{[1][2]} Its key properties are summarized below.

Property	Value	References
Molecular Formula	C ₇ H ₄ N ₂ O ₆	[1]
Molecular Weight	212.12 g/mol	[1]
Melting Point	204-206 °C	[2]
pKa	2.82	[2]
Water Solubility	1350 mg/L (25 °C)	[3]
Appearance	Yellow or colorless crystalline solid	[2][4]

Predicted Influence of the 2-Ethoxy Group

The introduction of an ethoxy group at the ortho position is expected to modulate the physicochemical properties of the 3,5-dinitrobenzoic acid core in several ways:

- **Acidity:** The ethoxy group is an electron-donating group through its mesomeric (+M) effect and electron-withdrawing through its inductive (-I) effect. In the ortho position, the +M effect is expected to be more pronounced, potentially decreasing the acidity (increasing the pKa) compared to 3,5-dinitrobenzoic acid. However, steric hindrance from the ethoxy group may disrupt the coplanarity of the carboxylic acid group with the benzene ring, which could also influence its acidity.
- **Solubility:** The ethoxy group will increase the lipophilicity of the molecule, likely decreasing its solubility in water but increasing its solubility in organic solvents like ethanol and ether.^[5]

- **Melting Point:** The introduction of the ethoxy group and the potential for intramolecular hydrogen bonding between the ethoxy oxygen and the carboxylic acid proton could influence the crystal packing, leading to a different melting point compared to the parent compound. A decrease in melting point is plausible due to the disruption of the intermolecular hydrogen bonding network seen in 3,5-dinitrobenzoic acid.

Predicted Spectroscopic Data

The following are predicted key features in the spectra of **2-Ethoxy-3,5-dinitrobenzoic acid**, based on the known spectra of 3,5-dinitrobenzoic acid and related compounds.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹H NMR:

- **Carboxylic Acid Proton (-COOH):** A broad singlet at a chemical shift significantly downfield (>10 ppm).
- **Aromatic Protons:** Two doublets in the aromatic region (likely between 8-9 ppm).
- **Ethoxy Protons (-OCH₂CH₃):** A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the aliphatic region.

¹³C NMR:

- **Carbonyl Carbon (-COOH):** A signal around 165-170 ppm.
- **Aromatic Carbons:** Signals in the range of 110-160 ppm, with carbons attached to nitro groups being significantly downfield.
- **Ethoxy Carbons (-OCH₂CH₃):** Two signals in the aliphatic region.

Infrared (IR) Spectroscopy:

- **O-H Stretch (Carboxylic Acid):** A broad band around 3000 cm⁻¹.
- **C=O Stretch (Carboxylic Acid):** A strong absorption around 1700 cm⁻¹.
- **N-O Stretch (Nitro Groups):** Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

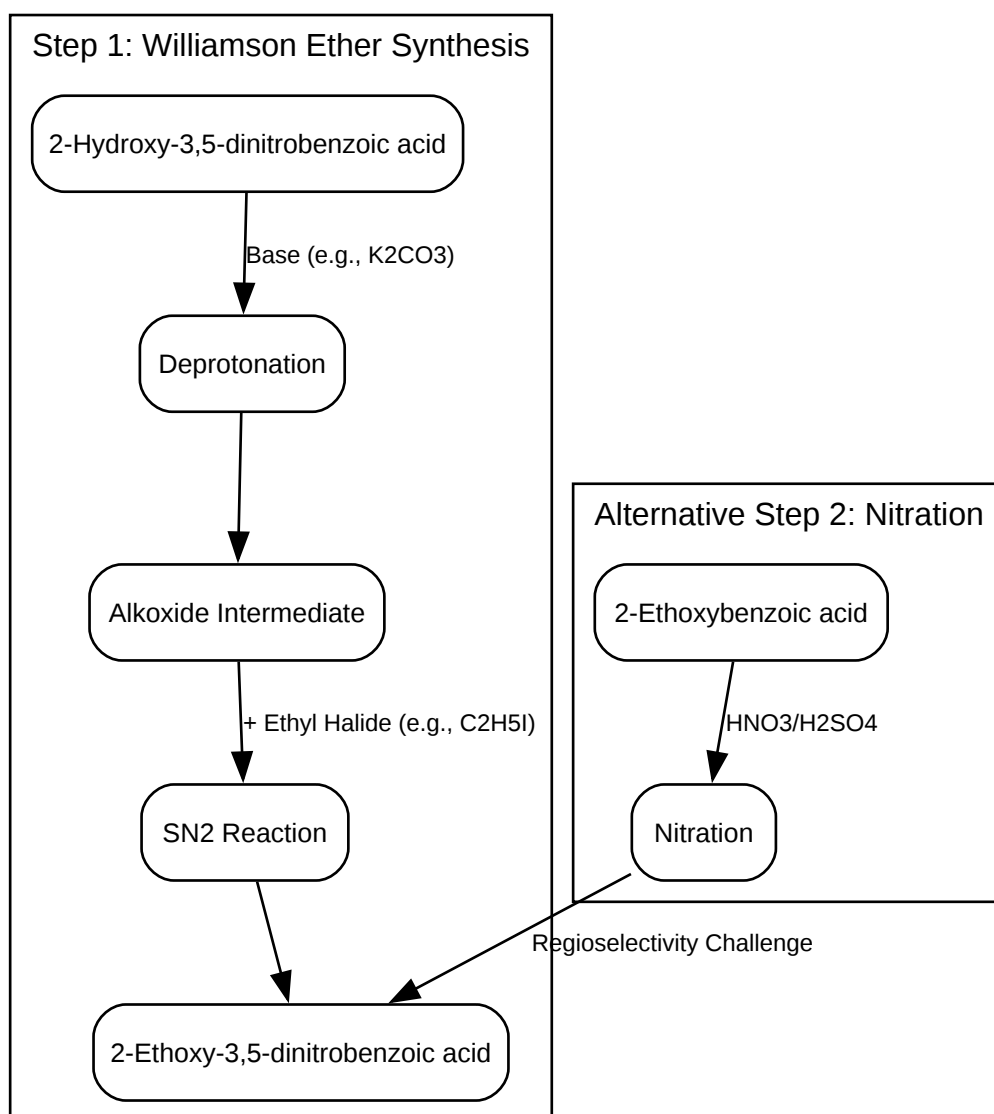
- C-O Stretch (Ether): An absorption in the region of 1250-1000 cm^{-1} .

Mass Spectrometry (MS):

- Molecular Ion Peak: A peak at $m/z = 256$.
- Key Fragmentation Patterns: Loss of ethoxy, nitro, and carboxylic acid groups.

Proposed Synthesis Protocol

A plausible and robust synthesis of **2-Ethoxy-3,5-dinitrobenzoic acid** can be envisioned in a two-step process starting from 2-hydroxy-3,5-dinitrobenzoic acid (also known as 3,5-dinitrosalicylic acid).



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Caption: Proposed synthetic pathways for **2-Ethoxy-3,5-dinitrobenzoic acid**.

Step 1: Williamson Ether Synthesis of 2-Hydroxy-3,5-dinitrobenzoic acid

This protocol is based on the well-established Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.^{[9][10][11]}

Materials:

- 2-Hydroxy-3,5-dinitrobenzoic acid
- Anhydrous potassium carbonate (K_2CO_3)
- Ethyl iodide (C_2H_5I) or diethyl sulfate
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 5% Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask, dissolve 2-hydroxy-3,5-dinitrobenzoic acid in anhydrous DMF.
- Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
- Add 1.1 equivalents of ethyl iodide dropwise to the stirred suspension.
- Heat the reaction mixture to 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold water.

- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with 5% HCl, followed by water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Alternative Pathway: Nitration of 2-Ethoxybenzoic acid

An alternative synthesis involves the direct nitration of 2-ethoxybenzoic acid.^{[5][12][13]}

However, the regioselectivity of this reaction presents a significant challenge. The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This would likely lead to a mixture of nitrated products.

Discussion of Regioselectivity: The strong activating and directing effect of the ethoxy group would favor nitration at the para-position (position 5) and the other ortho-position (position 6). The meta-directing effect of the carboxylic acid would favor nitration at position 5. Therefore, the formation of 2-ethoxy-5-nitrobenzoic acid would be a major product. Achieving dinitration at the 3 and 5 positions would likely require harsh reaction conditions, which could lead to side reactions and lower yields of the desired product.

Applications in Research and Drug Development

While specific applications for **2-Ethoxy-3,5-dinitrobenzoic acid** are not documented, its structural motifs suggest several potential uses, primarily by drawing parallels with 3,5-dinitrobenzoic acid.

- **Derivatizing Agent:** 3,5-Dinitrobenzoic acid is widely used as a derivatizing agent for alcohols and amines to form crystalline esters and amides with sharp melting points, aiding in their identification.^[2] **2-Ethoxy-3,5-dinitrobenzoic acid** could potentially serve a similar role, with the ethoxy group modifying the melting point and solubility of the resulting derivatives.
- **Intermediate in Organic Synthesis:** 3,5-Dinitrobenzoic acid is a precursor for the synthesis of dyes and pharmaceutical compounds, such as diatrizoic acid.^[14] The nitro groups can be reduced to amino groups, which can then be further functionalized. **2-Ethoxy-3,5-**

dinitrobenzoic acid could be a valuable intermediate for creating more complex molecules where an ortho-ethoxy group is desired for its electronic or steric properties.

- Prodrug Development: The carboxylic acid group can be esterified to create prodrugs of pharmacologically active alcohols, potentially improving their bioavailability.[15] The dinitro-substituted aromatic ring can also impart specific biological activities, as seen in the development of dinitrobenzamide-based antitubercular agents.[16]

Safety, Handling, and Disposal

As a nitroaromatic compound, **2-Ethoxy-3,5-dinitrobenzoic acid** should be handled with caution, assuming it possesses hazards similar to related compounds.[17][18][19][20][21]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Body Protection: A lab coat.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[22]
- Avoid inhalation of dust and contact with skin and eyes.[22]
- Keep away from strong bases and oxidizing agents, as contact may lead to vigorous reactions.[4]
- Ground all equipment when handling the solid to prevent static discharge.

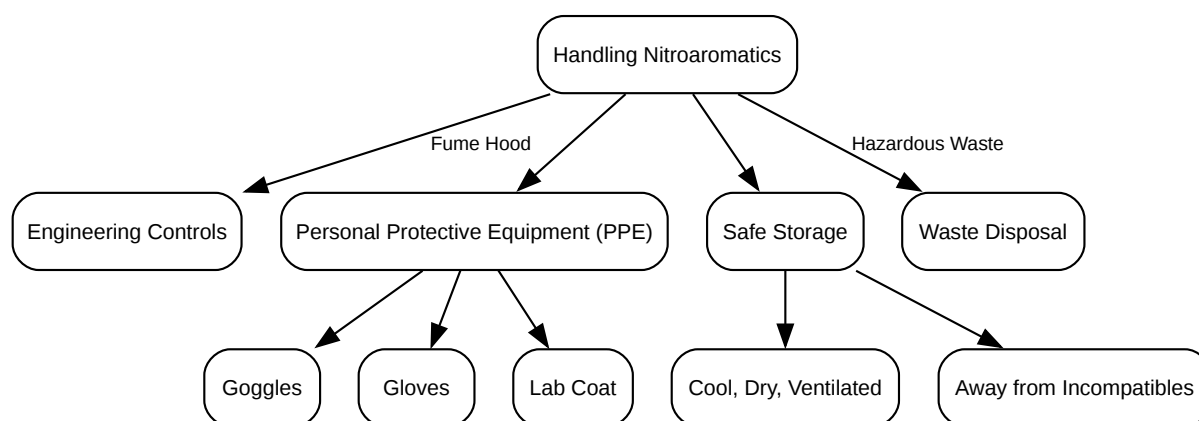
Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials.[4]

Disposal:

- Dispose of as hazardous waste in accordance with local, state, and federal regulations.
- Do not dispose of down the drain.

The following diagram outlines the general safety precautions for handling nitroaromatic compounds.



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Caption: Key safety considerations for handling nitroaromatic compounds.

Conclusion

2-Ethoxy-3,5-dinitrobenzoic acid, while not extensively characterized in the scientific literature, represents a molecule of significant interest for synthetic and medicinal chemists. This guide has established its IUPAC name and structure and provided a detailed, predictive analysis of its physicochemical and spectroscopic properties based on the well-understood chemistry of 3,5-dinitrobenzoic acid. A viable, step-by-step synthesis protocol via Williamson ether synthesis has been proposed, offering a clear path for its laboratory preparation. The potential applications as a derivatizing agent, a synthetic intermediate, and in prodrug design highlight its value for further investigation. Crucially, this guide emphasizes a cautious approach to its handling and disposal, in line with the established protocols for nitroaromatic compounds. It is hoped that this in-depth technical guide will serve as a valuable resource for researchers and professionals, enabling them to explore the potential of **2-Ethoxy-3,5-dinitrobenzoic acid** in their respective fields.

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